1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride
Overview
Description
1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.70838 . This compound belongs to the class of imidazolium salts, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride typically involves the alkylation of imidazole with butyl and propenyl halides. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or column chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced imidazolium derivatives.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Scientific Research Applications
1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds and the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical research.
Medicine: Research has shown that imidazolium salts, including this compound, have potential therapeutic applications, such as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s imidazolium core can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride can be compared with other imidazolium salts, such as:
1H-Imidazolium, 1-butyl-3-methyl-, chloride: This compound has a similar structure but lacks the propenyl group, which may affect its reactivity and applications.
1H-Imidazolium, 1-ethyl-3-methyl-, chloride: The presence of shorter alkyl chains in this compound may result in different physical and chemical properties.
1H-Imidazolium, 1-butyl-3-(2-hydroxyethyl)-, chloride: The hydroxyethyl group in this compound introduces additional hydrogen bonding capabilities, which can influence its interactions with other molecules.
The uniqueness of this compound lies in its specific combination of alkyl and propenyl groups, which confer distinct properties and reactivity compared to other imidazolium salts.
Properties
IUPAC Name |
1-butyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFMDLARWSEOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)CC=C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30828254 | |
Record name | 1-Butyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30828254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887276-30-4 | |
Record name | 1-Butyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30828254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.